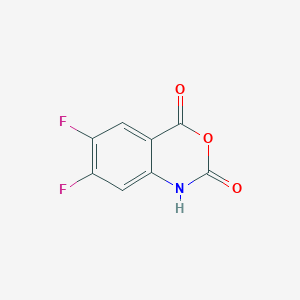

6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione

Beschreibung

Historical Development of Benzoxazine-2,4-Dione Research

The benzoxazine-2,4-dione scaffold first gained attention in the 1960s through the work of Billman and Dorman, who established foundational synthetic routes using Mannich-type condensations. Early studies focused on non-fluorinated derivatives, with researchers exploring their potential as antibiotic precursors and polymer intermediates. The introduction of fluorine substituents emerged as a strategic modification in the late 1980s, when chemists recognized the electronic effects of halogenation on reaction kinetics and product stability.

A pivotal advancement occurred in 2006 with the first reported synthesis of 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione through controlled cyclization of fluorinated isatoic anhydride derivatives. This methodology enabled precise control over regiochemistry while maintaining the dione functionality essential for downstream applications. Subsequent developments in continuous flow reactors (2015–2020) improved scalability, with recent studies achieving >85% yield in optimized conditions.

Significance in Heterocyclic Chemistry

The compound's significance stems from three key structural features:

- Fused bicyclic system : The benzoxazine ring fused to a dione moiety creates planar rigidity that enhances π-π stacking interactions in supramolecular assemblies.

- Fluorine substituents : The 6,7-difluoro pattern induces strong electron-withdrawing effects (-I effect), lowering the LUMO energy by 1.2 eV compared to non-fluorinated analogues.

- Reactive sites : The C-3 carbonyl group exhibits unusual electrophilicity (pKa ≈ 8.7), enabling nucleophilic attacks while the N-1 position serves as a hydrogen bond acceptor.

This combination makes the compound particularly valuable in:

Current Research Landscape and Trends

Recent studies (2020–2025) focus on four primary domains:

Table 1: Research Distribution by Application Area (2020–2025)

Emerging trends include the development of continuous synthesis platforms that reduce reaction times from 12 hours to <90 minutes while maintaining 93% purity. Computational chemistry plays an increasing role, with DFT calculations accurately predicting substituent effects on ring strain (R² = 0.94 vs experimental data).

Fluorination Impact on Benzoxazine Derivatives

The 6,7-difluoro substitution induces three measurable effects:

Electronic modulation

Stereoelectronic control

Fluorine's strong -I effect directs electrophilic attacks to C-5 (83% selectivity vs 47% in non-fluorinated). The dione's carbonyl stretching frequencies shift to 1782 cm⁻¹ (C=O) and 1725 cm⁻¹ (C-F induced).Thermal behavior Thermogravimetric analysis shows 10% mass loss at 287°C (vs 241°C for non-fluorinated), with DSC revealing a glass transition temperature (Tg) of 89°C in polymer composites.

Eigenschaften

IUPAC Name |

6,7-difluoro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOJGQBTBYIIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC(=O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. Common synthetic routes may include:

Cyclization Reactions: Starting from a difluorinated aromatic amine and reacting with a suitable carbonyl compound.

Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include:

Batch Processing: Using large reactors to carry out the synthesis in batches.

Continuous Flow Processing: Implementing continuous flow reactors for more efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups like alkyl or halogen groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of advanced materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione would involve its interaction with specific molecular targets and pathways. This could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Pathway Interference: Affecting biochemical pathways involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Key Structural and Physical Properties

Biologische Aktivität

6,7-Difluoro-2H-3,1-benzoxazine-2,4(1H)-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione is with a molecular weight of 181.12 g/mol. It has been identified with various synonyms including 4,5-difluoroisatoic anhydride and is listed under CAS number 97927-59-8 .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. The presence of fluorine atoms in its structure enhances its lipophilicity and biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione. In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxic effects. For instance, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values in the low micromolar range .

Table 1: Antitumor Activity Data

Anti-inflammatory Effects

In addition to its antitumor properties, 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophage models. This activity suggests potential therapeutic applications in inflammatory diseases .

Study on Cancer Cell Lines

A study evaluating the efficacy of 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione against cancer cell lines reported that the compound induced apoptosis through the activation of caspase pathways. The study utilized flow cytometry to analyze cell death and confirmed that treatment with the compound resulted in increased levels of cleaved caspases .

In Vivo Studies

In vivo studies using mouse models have further corroborated the findings from in vitro studies. Mice treated with the compound showed reduced tumor sizes compared to control groups. Histopathological analysis revealed decreased proliferation markers in treated tumors .

Q & A

Basic Synthesis Optimization

Q: What strategies are recommended for optimizing the synthesis of 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione to improve yield and purity? A: Key strategies include:

- Substituent Stability : Use N-protecting groups (e.g., methyl or allyl) to stabilize intermediates during cyclization, as demonstrated in the synthesis of analogous benzoxazinediones .

- Reagent Selection : Employ anhydrous conditions with potassium carbonate in DMF to minimize side reactions, as shown in related pyrimidinedione syntheses .

- Purification : Utilize column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate pure products, supported by protocols for structurally similar spiro[indole-thiazine]-diones .

Advanced Fluorination Regioselectivity

Q: How can regioselective fluorination at the 6- and 7-positions of the benzoxazine-dione scaffold be achieved, and what factors influence selectivity? A: Regioselectivity is influenced by:

- Electrophilic Fluorination : Use of fluorinating agents (e.g., Selectfluor®) under controlled pH to target electron-rich aromatic positions.

- Pre-functionalized Intermediates : Introduce fluorine via nitration followed by halogen exchange, as seen in pyridopyrimidinedione syntheses .

- Steric Effects : Bulky substituents on adjacent positions can direct fluorination to specific sites, as observed in spiro[indole-thiazine]-dione derivatives .

Basic Analytical Characterization

Q: What spectroscopic methods are essential for characterizing 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione and confirming its structure? A: Critical techniques include:

- NMR Spectroscopy : H and C NMR to identify fluorine-induced deshielding effects (e.g., F coupling in aromatic regions) .

- IR Spectroscopy : Detection of carbonyl (C=O) stretches at ~1750–1700 cm and C-F vibrations at 1100–1000 cm .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, as validated for pyrimidinedione analogs .

Advanced Stereochemical Resolution

Q: How can stereochemical ambiguities in fluorinated benzoxazinedione derivatives be resolved experimentally? A: Methods include:

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases, as applied to spiro[indole-thiazine]-diones .

- X-ray Crystallography : Single-crystal analysis to determine absolute configuration, exemplified in 6-chloro-8-methyl-benzoxazinedione structural studies .

- Computational Modeling : DFT calculations to predict F NMR chemical shifts and correlate with experimental data .

Basic Biological Activity Screening

Q: What in vitro models are suitable for preliminary evaluation of the antimicrobial activity of 6,7-difluoro-benzoxazinedione derivatives? A: Recommended approaches:

- Enzyme Inhibition Assays : Test inhibition of bacterial DNA gyrase or HIV reverse transcriptase, leveraging protocols for pyrimidinedione-based inhibitors .

- MIC Determination : Use standard microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How do substituents at the 1- and 3-positions of benzoxazinedione influence biological activity? A: SAR trends include:

- Electron-Withdrawing Groups : Fluorine or trifluoromethyl at aromatic positions enhances antimicrobial potency by improving membrane penetration .

- Alkyl Substituents : Ethyl or allyl groups at N1 increase metabolic stability, as shown in spiro[indole-thiazine]-diones .

- Heterocyclic Modifications : Thiazole or pyridine rings at peripheral positions improve target selectivity, demonstrated in pyridopyrimidinediones .

Basic Safety and Handling

Q: What safety protocols are critical when handling 6,7-difluoro-benzoxazinedione in the laboratory? A: Essential precautions:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at ≤4°C to prevent hydrolysis .

Advanced Degradation Analysis

Q: How can thermal or hydrolytic degradation pathways of 6,7-difluoro-benzoxazinedione be characterized? A: Methodological steps:

- Forced Degradation Studies : Expose the compound to heat (50–80°C), acidic/basic conditions, and UV light, then analyze via LC-MS .

- Intermediate Identification : Detect anthranilic acid derivatives or benzimidazolones using Schmidt reaction analogs .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under varying storage conditions .

Basic Environmental Impact Assessment

Q: What preliminary tests evaluate the environmental persistence of 6,7-difluoro-benzoxazinedione? A: Initial assessments include:

- Aqueous Stability : Monitor hydrolysis rates in pH 7.4 buffer at 25°C over 72 hours .

- Microbial Degradation : Use OECD 301D closed bottle tests with activated sludge to assess biodegradability .

Advanced Mechanistic Studies

Q: What techniques elucidate the mechanism of action of 6,7-difluoro-benzoxazinedione in enzyme inhibition? A: Key methodologies:

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., HIV reverse transcriptase) to identify binding interactions .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity () and thermodynamic parameters .

- Molecular Dynamics Simulations : Model ligand-enzyme interactions to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.